molecular formula C10H11N5O B2878382 6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1779132-22-7

6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B2878382
CAS No.: 1779132-22-7
M. Wt: 217.232
InChI Key: CKKKTMGZNZRZCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazolopyrimidine family, known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of dicationic molten salts as catalysts, which facilitate the formation of the triazolopyrimidine ring system . The reaction conditions often include solvent-free environments or the use of green solvents like ethanol, with reaction times ranging from 15 to 70 minutes and yields between 90 to 98% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the use of efficient and environmentally friendly catalysts, such as dicationic ionic liquids, is a promising approach. These catalysts not only enhance the reaction efficiency but also allow for the recovery and reuse of the catalyst, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine stands out due to its unique structural features and high efficiency in catalytic reactions. Its ability to form stable complexes with enzymes and its high yield in synthetic reactions make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

pyrrolidin-1-yl([1,2,4]triazolo[4,3-a]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c16-9(14-3-1-2-4-14)8-5-11-10-13-12-7-15(10)6-8/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKKTMGZNZRZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN3C=NN=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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